molecular formula C16H16O2 B6397083 2-(2,3-Dimethylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261969-63-4

2-(2,3-Dimethylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6397083
CAS RN: 1261969-63-4
M. Wt: 240.30 g/mol
InChI Key: FKXFVGPDCSNEIQ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-6-methylbenzoic acid, 95% (2,3-DMP-6-MBA) is an organic compound with a molecular weight of 212.25 g/mol and a melting point of 115-118°C. It is a white crystalline solid that is soluble in water and has a wide range of applications in both industrial and scientific research. It is used in the synthesis of various organic compounds such as pharmaceuticals, dyes, and fragrances. It also has a number of biochemical and physiological effects that have been studied extensively.

Mechanism of Action

2,3-DMP-6-MBA has a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory hormones. It has also been found to inhibit the activity of several other enzymes involved in the metabolism of fatty acids and cholesterol. Additionally, it has been found to reduce the production of certain cytokines, which are proteins involved in the regulation of the immune system.
Biochemical and Physiological Effects
2,3-DMP-6-MBA has a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory hormones. It has also been found to inhibit the activity of several other enzymes involved in the metabolism of fatty acids and cholesterol. Additionally, it has been found to reduce the production of certain cytokines, which are proteins involved in the regulation of the immune system. It has also been found to reduce the production of nitric oxide, which is a signaling molecule involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

2,3-DMP-6-MBA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with a yield of 95% or higher. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. One limitation is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research into 2,3-DMP-6-MBA. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into its potential applications in the synthesis of new materials such as polymers and nanomaterials. Additionally, further research could be conducted into its potential applications in the development of new pharmaceuticals and other organic compounds. Finally, further research could be conducted into its potential applications in the study of the metabolism of fatty acids and cholesterol.

Synthesis Methods

2,3-DMP-6-MBA is synthesized by the reaction of 2,3-dimethylphenol and 6-methylbenzoic acid in the presence of an acid catalyst. The reaction takes place at a temperature of 140-150°C and a pressure of 0.2-0.3 MPa. The yield of the reaction is typically 95% or higher.

Scientific Research Applications

2,3-DMP-6-MBA is used in a wide range of scientific research applications. It has been used in the synthesis of various organic compounds such as pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of new materials such as polymers and nanomaterials. Additionally, it has been used in the study of biochemical and physiological effects in various organisms.

properties

IUPAC Name

2-(2,3-dimethylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-6-4-8-13(12(10)3)14-9-5-7-11(2)15(14)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXFVGPDCSNEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688926
Record name 2',3,3'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-63-4
Record name 2',3,3'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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